molecular formula C13H11NO2 B8544715 4-(2-Methyl-5-pyridyloxy)benzaldehyde

4-(2-Methyl-5-pyridyloxy)benzaldehyde

Cat. No.: B8544715
M. Wt: 213.23 g/mol
InChI Key: LUISFWXSPWTVBC-UHFFFAOYSA-N
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Description

4-(2-Methyl-5-pyridyloxy)benzaldehyde is an aromatic aldehyde featuring a benzaldehyde core substituted with a 2-methylpyridyloxy group at the para position. This compound’s structure combines the reactivity of the aldehyde functional group with the electronic and steric effects of the pyridyloxy moiety, making it valuable in organic synthesis, coordination chemistry, and pharmaceutical research.

Synthesis of such compounds typically involves nucleophilic aromatic substitution or coupling reactions. For example, analogous aldehydes like 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde are synthesized via condensation and purified using column chromatography (76.2% yield), as described in . Characterization methods, including IR, NMR, and MS, are standard for verifying structural integrity .

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

4-(6-methylpyridin-3-yl)oxybenzaldehyde

InChI

InChI=1S/C13H11NO2/c1-10-2-5-13(8-14-10)16-12-6-3-11(9-15)4-7-12/h2-9H,1H3

InChI Key

LUISFWXSPWTVBC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)OC2=CC=C(C=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

The substituent on the benzaldehyde core significantly influences reactivity and applications. Key comparisons include:

Compound Substituent Key Features
4-(2-Methyl-5-pyridyloxy)benzaldehyde 2-Methylpyridyloxy (para) Electron-withdrawing oxygen linker; methyl group introduces steric hindrance
4-(2-Pyridyl)benzaldehyde Pyridyl (para) Direct pyridyl attachment enhances conjugation; no oxygen linker
2-Hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde Azo, methoxy, hydroxy (meta/para) Azo group enables photochromism; methoxy enhances solubility
4-(Bromomethyl)benzaldehyde Bromomethyl (para) Bromine acts as a leaving group; high reactivity in substitution reactions
  • In contrast, 4-(2-pyridyl)benzaldehyde lacks the oxygen linker, leading to stronger π-conjugation with the pyridine ring .
  • Steric Effects : The 2-methyl group on the pyridine ring in the target compound may hinder reactions at the ortho positions, unlike 4-(2-pyridyl)benzaldehyde, which has minimal steric bulk .

Physicochemical Properties

  • Melting Points : The compound in melts at 169–171°C, influenced by hydrogen bonding from hydroxyl and azo groups . The target compound’s melting point is likely higher due to the rigid pyridyloxy group.
  • Volatility: Benzaldehyde derivatives with bulky substituents (e.g., pyridyloxy) exhibit lower volatility. notes that benzaldehyde is a weakly associated VOC, but substituted analogs like the target compound may have reduced volatility .

Research Tools and Methodologies

  • Crystallography : Programs like SHELXL () and ORTEP-III () are critical for determining crystal structures, which inform steric and electronic analyses .
  • Spectroscopy : IR and NMR () are standard for characterizing substituent effects and confirming synthetic success .

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